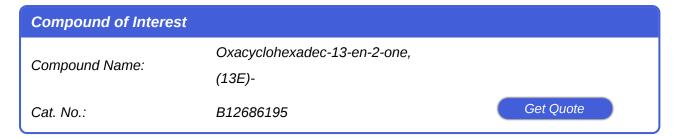


Synthesis of Unsaturated Macrocyclic Lactones: Application Notes and Protocols

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For Researchers, Scientists, and Drug Development Professionals

Unsaturated macrocyclic lactones are a pivotal class of organic compounds, forming the structural core of numerous biologically active natural products and pharmaceuticals.[1][2] Their synthesis is a significant challenge in organic chemistry, demanding robust and stereoselective methodologies. This document provides detailed application notes and experimental protocols for key synthetic strategies, focusing on Ring-Closing Metathesis (RCM), Yamaguchi Macrolactonization, and Shiina Macrolactonization.

Key Synthesis Methodologies

The construction of the macrocyclic ring is the cornerstone of synthesizing unsaturated macrolactones. The choice of strategy is often dictated by the desired ring size, the nature of the unsaturation, and the presence of other functional groups.[3]

Ring-Closing Metathesis (RCM)

Ring-Closing Metathesis has emerged as a powerful and versatile tool for the formation of macrocycles, including unsaturated lactones.[4][5] This method relies on the intramolecular reaction of a diene substrate in the presence of a metal catalyst, typically ruthenium-based, to form a cyclic alkene and a volatile byproduct like ethylene.[6][7] RCM is valued for its high functional group tolerance and its ability to form a wide range of ring sizes.[8]



Logical Workflow for RCM-based Macrocyclization



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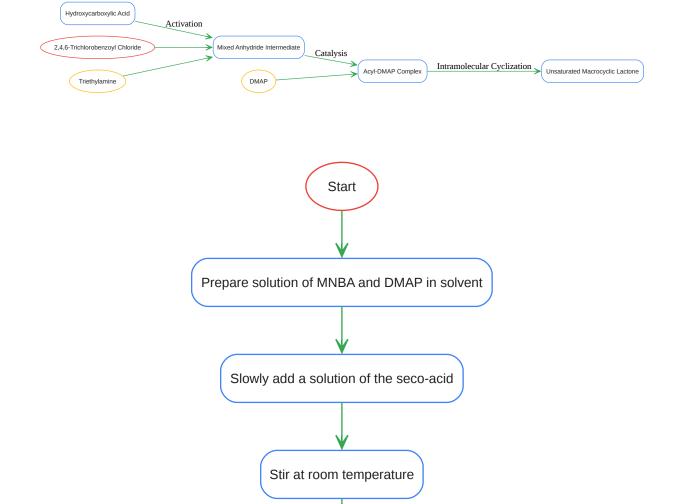
Caption: General workflow for the synthesis of unsaturated macrocyclic lactones via RCM.

Yamaguchi Macrolactonization

The Yamaguchi macrolactonization is a classic and widely used method for the synthesis of large-ring lactones.[9][10] This protocol involves the activation of a hydroxycarboxylic acid (seco-acid) with 2,4,6-trichlorobenzoyl chloride to form a mixed anhydride. Subsequent intramolecular cyclization, promoted by a nucleophilic catalyst such as 4-(dimethylamino)pyridine (DMAP), yields the macrolactone.[5][11] This method is particularly effective for the synthesis of highly functionalized macrolides.[12]

Signaling Pathway of Yamaguchi Macrolactonization





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Obtain Unsaturated Macrocyclic Lactone

Aqueous work-up and extraction

Purification by chromatography



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